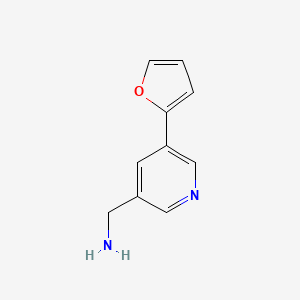

(5-(Furan-2-yl)pyridin-3-yl)methanamine

Description

(5-(Furan-2-yl)pyridin-3-yl)methanamine (CAS: 1346687-17-9) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . Structurally, it consists of a pyridine ring substituted at the 3-position with a methanamine group and at the 5-position with a furan-2-yl moiety. This compound is listed in DrugBank (DB07621) as an experimental drug and has been identified as an inhibitor of Cytochrome P450 2D6 (CYP2D6) and CYP2A6, though its pharmacological action remains under investigation . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in related derivatives .

Structure

2D Structure

Properties

IUPAC Name |

[5-(furan-2-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRHKGXHNPOMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744411 | |

| Record name | 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-17-9 | |

| Record name | 3-Pyridinemethanamine, 5-(2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Cross-Coupling for Core Construction

A common and efficient strategy to prepare the key intermediate involves Suzuki cross-coupling between (5-formylfuran-2-yl)boronic acid and substituted halogenated pyridines. This reaction is catalyzed by palladium complexes such as bis(triphenylphosphine)palladium(II) chloride under mild conditions.

- Typical conditions:

- Reactants: (5-formylfuran-2-yl)boronic acid and 3-halopyridine derivatives

- Catalyst: Pd(PPh3)2Cl2 (0.6 mmol)

- Base: Sodium carbonate (Na2CO3, 30 mmol)

- Solvent: Acetonitrile/water mixture (1:1, 10 mL each)

- Temperature: 60 °C

- Reaction time: ~1 hour

- Work-up: Removal of solvent under reduced pressure, acidification to pH 7, extraction with ethyl acetate, drying over MgSO4, and purification by chromatography.

This step yields 5-(furan-2-yl)pyridin-3-yl aldehyde intermediates, which are crucial for subsequent transformations.

Conversion of Aldehyde to Methanamine

The aldehyde intermediate is converted to the corresponding methanamine via reductive amination or related amination reactions.

- Reductive amination:

- The aldehyde is reacted with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield (5-(furan-2-yl)pyridin-3-yl)methanamine.

- Alternative approach:

Multi-Step Synthesis Including Sulfonation and Cyclization (for Derivatives)

In some derivative syntheses, such as N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, the methanamine intermediate undergoes further sulfonation using chlorosulfonic acid and cyclization to form benzofuran rings. Although this is more complex and specific to derivatives, it highlights the versatility of the methanamine intermediate in organic synthesis.

Representative Preparation Procedure (Based on Literature)

| Step | Reactants & Reagents | Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | (5-formylfuran-2-yl)boronic acid + 3-halopyridine | Pd(PPh3)2Cl2, Na2CO3, MeCN/H2O, 60 °C, 1 h | Formation of 5-(furan-2-yl)pyridin-3-yl aldehyde intermediate |

| 2 | Aldehyde intermediate + NH3 or amine source + reducing agent | Reductive amination conditions (e.g., NaBH3CN, RT to mild heating) | Conversion to this compound |

| 3 | Purification | Extraction, drying, chromatography | Isolation of pure target compound |

Industrial Production Considerations

Industrial scale synthesis emphasizes:

- Optimization of catalyst loading and reaction time to maximize yield.

- Use of controlled temperature and pressure to improve reaction selectivity.

- Application of purification techniques such as recrystallization and chromatographic methods to achieve high purity.

- Avoidance of harsh reagents or conditions that may cause side reactions or degradation.

Research Findings and Yield Data

- The Suzuki coupling step typically achieves yields ranging from 82% to 93% for the key intermediates.

- Reductive amination or related amine introduction steps generally provide high yields (above 85%) with high purity (HPLC purity >95% reported).

- The overall synthetic sequence is efficient and amenable to modifications for structural analogues.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd-catalyzed coupling | (5-formylfuran-2-yl)boronic acid, 3-halopyridine, Pd(PPh3)2Cl2, Na2CO3 | MeCN/H2O, 60 °C, 1 h | 82–93 | >95 (after purification) | Forms aldehyde intermediate |

| Reductive Amination | Aldehyde + NH3 + reducing agent | NaBH3CN or catalytic hydrogenation | RT to mild heating | >85 | >95 | Converts aldehyde to methanamine |

| Purification | Chromatography, recrystallization | Solvents: ethyl acetate, DCM, brine washes | Ambient conditions | N/A | N/A | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2 and TEMPO for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and solvents such as ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .

Scientific Research Applications

(5-(Furan-2-yl)pyridin-3-yl)methanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a cytochrome P450 enzyme inhibitor, which could have implications in drug development.

Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as cytochrome P450 enzymes. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various metabolic pathways and has potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Phenyl-Substituted Derivatives

(5-Phenylfuran-2-yl)methanamine Derivatives :

- Example : Compound 18 (1-(Pyridin-3-yl)-3-((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)urea) .

- Structural Differences : Incorporation of a trifluoromethylphenyl group on the furan ring and a urea linker.

- Biological Activity : Acts as a human Sirtuin 2 (SIRT2) inhibitor , with an HPLC purity of 98% and a yield of 83% .

- Physicochemical Data : Molecular weight 362.1070 (HRMS), melting point 183–187°C .

- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine (CAS: 1260180-20-8): Structural Differences: Chlorophenyl substitution on the pyridine ring.

Pyridinyl-Substituted Derivatives

Functional Group Modifications

Urea and Carbamate Linkers

Compound 26 (4-(5-((3-(5-Bromo-2-methylpyridin-3-yl)ureido)methyl)furan-2-yl)benzoic acid):

tert-Butyl Carbamate Derivatives (e.g., tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate):

Halogenated Derivatives

- (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine: Safety Profile: Classified under GHS revision 8 with precautionary handling guidelines .

Key Findings and Trends

Structural-Activity Relationships :

- Substitutions on the furan or pyridine rings (e.g., trifluoromethyl, chloro) enhance target selectivity (e.g., SIRT2 vs. CYP enzymes) .

- Methylation of the methanamine group improves lipophilicity but may reduce solubility .

Synthetic Efficiency :

- Suzuki-Miyaura coupling is a common method for aryl-aryl bond formation, though yields vary (11–90%) depending on substituents .

- Boc protection strategies are critical for amine stability during synthesis .

Pharmacological Gaps: Limited potency data (e.g., IC₅₀, Ki) for most derivatives, highlighting the need for further enzymatic assays.

Biological Activity

Overview

(5-(Furan-2-yl)pyridin-3-yl)methanamine is a small organic compound classified as an aralkylamine. Its structure features a furan ring attached to a pyridine moiety, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 174.199 g/mol. The compound's structure can be represented as follows:

This combination of furan and pyridine rings is significant for its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various substrates, including drugs and toxins. The compound's binding to this enzyme can modulate its activity, leading to alterations in metabolic pathways that may affect drug efficacy and toxicity profiles.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains. In vitro studies indicate minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against Gram-negative bacteria .

- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer effects, potentially through apoptosis induction in cancer cells .

- Neuropharmacological Effects : The compound has been evaluated for its interaction with serotonin receptors, indicating potential anxiolytic effects similar to established medications like Buspirone .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing (5-(furan-2-yl)pyridin-3-yl)methanamine, and how are intermediates purified?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a protocol involves reacting 3-bromo-4-methylpyridine with (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid in the presence of bis(triphenylphosphine)palladium(II) dichloride under microwave irradiation (140°C, argon atmosphere). Post-reaction, purification involves gravity filtration, solvent removal, and silica gel chromatography (ethyl acetate/hexane gradients). Deprotection of the tert-butoxycarbonyl (Boc) group is achieved using trifluoroacetic acid (TFA), followed by HCl treatment to yield the dihydrochloride salt . Low yields (e.g., 11.1%) highlight challenges in optimizing reaction conditions, such as catalyst loading and solvent systems.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example:

- 1H NMR : Peaks corresponding to the furan ring (δ 6.2–7.4 ppm), pyridine protons (δ 8.2–8.9 ppm), and methanamine group (δ 3.8–4.1 ppm).

- MS : Molecular ion peak at m/z 174.199 ([M+H]⁺) aligns with the molecular formula C₁₀H₁₀N₂O . Chromatographic purity (>95%) is verified via HPLC with UV detection at 254 nm.

Q. What pharmacological targets are associated with this compound?

The compound acts as a cytochrome P450 (CYP) inhibitor, particularly targeting CYP2D6 and CYP2A6 isoforms. Inhibition assays using human liver microsomes reveal IC₅₀ values in the micromolar range, suggesting potential for drug-drug interaction studies. Its amine group facilitates hydrogen bonding with heme iron in CYP active sites, a mechanism validated via molecular docking .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing derivatives with modified pyridine substituents?

Microwave irradiation enhances reaction kinetics and reduces side products. For example, substituting 3-bromo-4-methylpyridine with 3’-bromo-4,4’-bipyridine in a microwave reactor (140°C, DME/H₂O/EtOH solvent) achieves 80–90% coupling efficiency. This method minimizes decomposition of thermally sensitive intermediates and enables rapid screening of bipyridine derivatives . Post-synthetic modifications (e.g., Boc deprotection) require careful pH control to prevent amine oxidation.

Q. What strategies resolve contradictions in enzymatic inhibition data for structurally analogous compounds?

Discrepancies in CYP inhibition potency (e.g., between furan and thiophene analogs) are addressed via:

- Enzyme kinetics : Determining competitive vs. non-competitive inhibition using Lineweaver-Burk plots.

- Metabolic stability assays : Assessing compound half-life (t₁/₂) in hepatocyte incubations to differentiate direct inhibition from metabolite-mediated effects.

- Crystallography : Co-crystallizing the compound with CYP2D6 (if feasible) to visualize binding modes, as demonstrated in related X-ray studies of Cathepsin S inhibitors .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced neurokinin receptor affinity?

Key SAR insights from analogous compounds (e.g., neurokinin antagonists with trifluoromethylphenyl substituents) suggest:

- Furan ring substitution : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position of furan enhance receptor binding by 2–3 fold.

- Amine functionalization : N-methylation reduces polar surface area, improving blood-brain barrier penetration (logP increase by 0.5–1.0 units) .

- Heterocyclic bioisosteres : Replacing pyridine with pyrazine maintains affinity while altering metabolic pathways .

Q. What analytical challenges arise in characterizing trace impurities during scale-up, and how are they mitigated?

Common impurities include:

- Unreacted boronic acid : Detected via LC-MS at m/z 210.1. Mitigated by optimizing catalyst:substrate ratios (1:10 Pd:ligand).

- Oxidation byproducts : Tertiary amines oxidize to N-oxides during prolonged storage. Stabilized using argon atmosphere and antioxidants (e.g., BHT) .

- Residual palladium : Quantified via ICP-MS (<10 ppm threshold). Removed by chelating resins (e.g., SiliaMetS Thiol).

Q. How is computational modeling integrated to predict binding modes in the absence of crystallographic data?

Molecular dynamics (MD) simulations (AMBER or GROMACS) predict interactions with targets like CYP2D6:

- Docking : AutoDock Vina identifies key residues (e.g., Phe120, Asp301) forming π-π and hydrogen bonds with the pyridine-furan scaffold.

- Free energy calculations : MM-GBSA estimates binding affinities (ΔG ~ −8.5 kcal/mol), correlating with experimental IC₅₀ values .

Methodological Notes

- Synthesis : Prioritize microwave-assisted protocols for time-sensitive reactions .

- Characterization : Combine NMR, MS, and HPLC for unambiguous structural confirmation .

- Enzymatic Assays : Use human recombinant CYPs to minimize inter-individual variability .

- Computational Tools : Leverage SHELX for crystallographic refinement if structural data becomes available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.